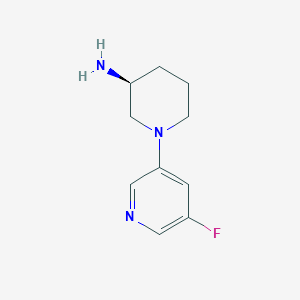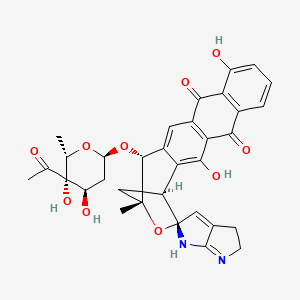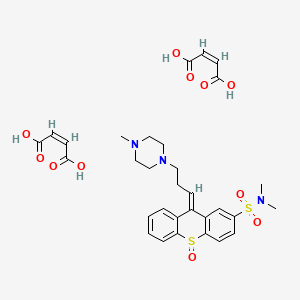
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(4-methyl-1-piperazinyl)propylidene)-, 10-oxide, dimaleate, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Thiothixene Sulfoxide Dimaleate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfoxide group, which is a sulfur atom bonded to an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Thiothixene Sulfoxide Dimaleate typically involves the oxidation of thiothixene, a thioxanthene derivative, to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of (Z)-Thiothixene Sulfoxide Dimaleate may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Thiothixene Sulfoxide Dimaleate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Thiothixene sulfone.
Reduction: Thiothixene.
Substitution: Various substituted thiothixene derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-Thiothixene Sulfoxide Dimaleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide functionality into molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-Thiothixene Sulfoxide Dimaleate involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron donor or acceptor, influencing the activity of these targets. The compound may also participate in redox reactions, altering the oxidative state of cellular components and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiothixene: The parent compound, lacking the sulfoxide group.
Thiothixene Sulfone: The fully oxidized form of thiothixene.
Dimethyl Sulfoxide (DMSO): A simpler sulfoxide compound with widespread use as a solvent.
Uniqueness
(Z)-Thiothixene Sulfoxide Dimaleate is unique due to its specific structural features and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
25616-81-3 |
|---|---|
Molekularformel |
C31H37N3O11S2 |
Molekulargewicht |
691.8 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-10-oxothioxanthene-2-sulfonamide |
InChI |
InChI=1S/C23H29N3O3S2.2C4H4O4/c1-24(2)31(28,29)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)30(23)27)8-6-12-26-15-13-25(3)14-16-26;2*5-3(6)1-2-4(7)8/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b19-8+;2*2-1- |
InChI-Schlüssel |
NGSFSESIHNXAEX-XRWBZILMSA-N |
Isomerische SMILES |
CN1CCN(CC1)CC/C=C\2/C3=C(S(=O)C4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
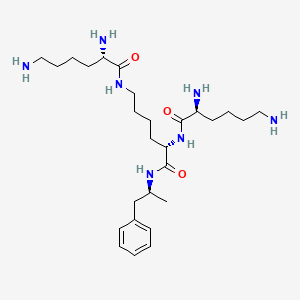
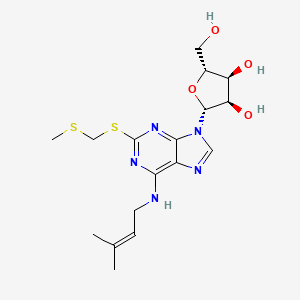
![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)

![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
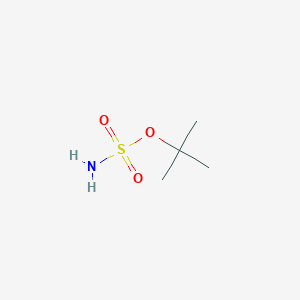
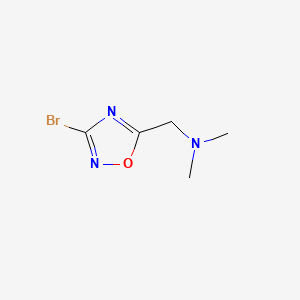
![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

